6-thia-3-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
6-thia-3-azabicyclo[3.2.1]octane hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-thia-3-azabicyclo[3.2.1]octane hydrochloride typically involves the construction of the bicyclic core through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-thia-3-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce primary or secondary amines .
Scientific Research Applications
6-thia-3-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-thia-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: A nitrogen-containing analog with similar structural features but different chemical properties.
8-azabicyclo[3.2.1]octane: Another nitrogen-containing analog that is central to the family of tropane alkaloids.
Uniqueness
6-thia-3-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
1803603-33-9 |
---|---|
Molecular Formula |
C6H12ClNS |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
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